molecular formula C8H4O4-2 B1205515 Terephthalate CAS No. 3198-30-9

Terephthalate

Cat. No. B1205515
CAS No.: 3198-30-9
M. Wt: 164.11 g/mol
InChI Key: KKEYFWRCBNTPAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04746709

Procedure details

In a 0.5 liter flask equipped wiht a stirrer, thermometer, a distillation set-up and an argon inlet tube are placed 15.617 gms (0.05 mole) of the diacetate of bisphenol-A, 0.05 moles of the acetate of the monofunctional polyphenylene oxide prepared in Example 1, possessing a molecular weight of about 5,500 and having the structure: ##STR11## and 6.04 (0.037 moles) of each terephthalic and isophthalic acids. To this mixture are added about 100 ml of diphenyl ether. Heating, stirring and argon circulation are started. When the temperature reaches about 250° C. strong distillation of acetic acid is observed. The reaction mixture is gradually heated to 290° C. with continuous distillation of acetic acid and diphenyl ether. After 5 hrs a very viscous melt is obtained (290° C.). The melt is cooled and finely ground. A quantitative yield of a slightly yellow copolymer of polyphenylene oxide and the poly(iso/terephthalate) (1:1) of bisphenol-A results.
Quantity
15.617 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphenylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
6.04
Quantity
0.037 mol
Type
reactant
Reaction Step Five
[Compound]
Name
isophthalic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]([OH:7])=[O:6])=O.[OH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)([CH3:17])[CH3:16])=[CH:11][CH:10]=1.C([O-])(=[O:27])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:5]([O-:7])(=[O:6])[C:4]1[CH:18]=[CH:23][C:22]([C:21]([O-:24])=[O:27])=[CH:1][CH:2]=1.[OH:8][C:9]1[CH:10]=[CH:11][C:12]([C:15]([C:18]2[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=2)([CH3:17])[CH3:16])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
15.617 g
Type
reactant
Smiles
CC(=O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Three
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Four
Name
polyphenylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
6.04
Quantity
0.037 mol
Type
reactant
Smiles
Step Six
Name
isophthalic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 0.5 liter flask equipped wiht a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
reaches about 250° C.
DISTILLATION
Type
DISTILLATION
Details
strong distillation of acetic acid
CUSTOM
Type
CUSTOM
Details
After 5 hrs a very viscous melt is obtained (290° C.)
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The melt is cooled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.